3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC20415685
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2S |
|---|---|
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | [1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2 |
| Standard InChI Key | IIUPIHYZDSOKDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN)C2CCS(=O)(=O)C2 |
Introduction
3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of piperidine-substituted tetrahydrothiophenes. This compound features a tetrahydrothiophene core with a sulfone functional group (1,1-dioxide) and a piperidine ring substituted by an aminomethyl group. Such structural features make it a candidate for various biological and pharmacological applications, including potential roles as enzyme inhibitors or therapeutic agents.
Structural Overview
The molecular structure of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide consists of:
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A tetrahydrothiophene ring with two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
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A piperidine moiety attached at the third position of the tetrahydrothiophene ring.
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An aminomethyl (-CH2NH2) substituent on the piperidine ring.
This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of compounds like 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves:
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Formation of the tetrahydrothiophene core: Starting from thiol-containing precursors, such as mercaptoethanol derivatives, the tetrahydrothiophene ring is constructed through cyclization reactions.
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Introduction of the sulfone group: Oxidation of the sulfur atom in the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid yields the sulfone (1,1-dioxide).
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Attachment of the piperidine moiety: Nucleophilic substitution reactions are used to attach a piperidine derivative to the tetrahydrothiophene core.
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Functionalization with aminomethyl: The aminomethyl group is introduced via reductive amination or similar methods.
Applications and Biological Activity
Compounds containing tetrahydrothiophene and piperidine moieties have been widely studied for their biological activities:
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Enzyme Inhibition: Sulfone-containing compounds often act as inhibitors of enzymes such as proteases or oxidoreductases due to their electrophilic properties.
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Pharmacological Potential: Piperidine derivatives are known for their CNS activity, including roles as analgesics or cognitive enhancers.
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Antimicrobial Properties: Sulfones are also explored in antimicrobial drug design.
Although specific data for this compound is limited, its structural features suggest potential applications in these areas.
Analytical Characterization
The characterization of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves:
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Nuclear Magnetic Resonance (NMR): Proton () and Carbon () NMR spectra confirm the presence of functional groups and structural integrity.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects characteristic vibrations for sulfone groups (S=O stretching) and amine groups.
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High-Performance Liquid Chromatography (HPLC): Ensures purity and identifies potential impurities.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H20N2O2S |
| Molecular Weight | ~232.35 g/mol |
| Functional Groups | Sulfone (-SO2), Piperidine, Aminomethyl (-CH2NH2) |
| Solubility | Likely soluble in polar solvents (e.g., DMSO) |
| Synthesis Yield | Dependent on reaction conditions (~70–80%) |
| Potential Applications | Enzyme inhibition, CNS therapeutics |
Research Findings
While direct studies on this compound are sparse, related compounds have shown promising results:
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Docking Studies: Sulfone-containing molecules often exhibit strong binding affinities to enzyme active sites due to their ability to form hydrogen bonds and electrostatic interactions.
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In Vitro Testing: Piperidine derivatives have demonstrated significant activity against microbial pathogens and certain cancer cell lines.
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